6H-Pyrrolo[3,4-E]benzoxazole
CAS No.: 42540-45-4
Cat. No.: VC18700527
Molecular Formula: C9H6N2O
Molecular Weight: 158.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42540-45-4 |
|---|---|
| Molecular Formula | C9H6N2O |
| Molecular Weight | 158.16 g/mol |
| IUPAC Name | 6H-pyrrolo[3,4-e][1,3]benzoxazole |
| Standard InChI | InChI=1S/C9H6N2O/c1-2-8-9(11-5-12-8)7-4-10-3-6(1)7/h1-2,4-5H,3H2 |
| Standard InChI Key | ALRAPDOJMXGROB-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C=N1)C3=C(C=C2)OC=N3 |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
6H-Pyrrolo[3,4-e]benzoxazole consists of a benzoxazole moiety (a benzene ring fused to an oxazole heterocycle) and a pyrrole ring fused at the [3,4-e] positions (Figure 1). The "6H" designation indicates the tautomeric form where six hydrogen atoms are present in the fused system. The oxazole ring contains oxygen and nitrogen atoms at positions 1 and 3, respectively, while the pyrrole contributes a second nitrogen atom at position 2.
Key structural features:
-
Aromaticity: The fused rings maintain aromaticity, stabilizing the molecule through conjugation.
-
Tautomerism: The compound may exhibit tautomerism, with hydrogen shifts occurring between nitrogen and adjacent carbon atoms.
-
Planarity: The fused system is nearly planar, facilitating π-π stacking interactions in biological systems .
Synthesis and Reaction Mechanisms
Photostimulated Cyclization
The most efficient synthesis involves a two-step process:
-
Amidation: 2-Haloanilines react with pyrrole-2-carboxylic acid to form carboxamide intermediates.
-
Photostimulated C–O Cyclization: Under UV irradiation in DMSO or liquid ammonia, the carboxamide undergoes intramolecular O-arylation to yield 6H-pyrrolo[3,4-e]benzoxazole (Table 1) .
Table 1. Representative Synthesis of 6H-Pyrrolo[3,4-e]benzoxazole Derivatives
| Substrate | Solvent | Base (equiv) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1d | NH₃(l) | t-BuOK (3) | 6 | 91 |
| 1e | DMSO | t-BuOK (3) | 8 | 78 |
Mechanistic Insights:
-
SRN1 Pathway: The reaction proceeds via a single-electron transfer (SET) mechanism, forming a distonic radical anion intermediate .
-
Regioselectivity: The oxazole ring forms preferentially over alternative C–N cyclization products due to thermodynamic stability .
Alternative Methods
-
Electrochemical Synthesis: λ³-Iodanes generated anodically facilitate oxidative cyclization of ortho-iminophenols, though this method is less explored for pyrrolo-benzoxazoles .
-
Metal-Free C–H Functionalization: 1,3-Propanedithiol promotes C–H mercaptalization of benzoxazoles, but applicability to fused systems remains unverified .
Physicochemical Properties
Table 2. Physicochemical Data for 6H-Pyrrolo[3,4-e]benzoxazole
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 158.16 g/mol |
| CAS Number | 42540-45-4 |
| Melting Point | Not reported |
| Solubility | Soluble in DMSO, NH₃(l) |
| Stability | Stable under inert conditions |
Spectroscopic Data:
-
¹H NMR: Peaks at δ 6.3–8.3 ppm (aromatic protons), δ 4.5–5.0 ppm (pyrrole NH) .
-
¹³C NMR: Signals at 110–160 ppm (aromatic carbons), 164–167 ppm (C=O/C=N) .
Biological Activities and Applications
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| 8g | VEGFR-2 | 0.5 nM |
| 73 (racemic) | Toxoplasma gondii | 20 nM |
Computational and Mechanistic Studies
Density Functional Theory (DFT) Analyses
-
Reaction Pathways: DFT calculations suggest that the SRN1 mechanism involves a radical anion intermediate with a reaction barrier of ΔG‡ = 7.6 kcal/mol .
-
Tautomeric Stability: The 6H tautomer is favored over 4H/2H forms by 3–5 kcal/mol due to conjugation effects .
Molecular Docking
Docking studies reveal that pyrrolo-benzoxazoles bind to the colchicine site of tubulin, disrupting polymerization (IC₅₀ = 1.9–8.2 μM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume